molecular formula C10H11IO4 B7975242 5-Iodo-2-(2-methoxyethoxy)benzoic acid

5-Iodo-2-(2-methoxyethoxy)benzoic acid

Cat. No.: B7975242
M. Wt: 322.10 g/mol
InChI Key: LPAWQYZMLXYSNG-UHFFFAOYSA-N
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Description

5-Iodo-2-(2-methoxyethoxy)benzoic acid is an organic compound with the molecular formula C10H11IO4 It is a derivative of benzoic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the 2-position is replaced by a 2-(2-methoxyethoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(2-methoxyethoxy)benzoic acid typically involves the iodination of 2-(2-methoxyethoxy)benzoic acid. One common method is to react 2-(2-methoxyethoxy)benzoic acid with iodine and a suitable oxidizing agent, such as potassium iodate, in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent like acetic acid under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(2-methoxyethoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction typically yields alcohols or alkanes.

Scientific Research Applications

5-Iodo-2-(2-methoxyethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-2-(2-methoxyethoxy)benzoic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom can also facilitate the compound’s incorporation into larger molecules, enhancing its utility in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-2-methoxybenzoic acid
  • 5-Iodo-2-methylbenzoic acid
  • Methyl 5-iodo-2-methoxybenzoate

Uniqueness

5-Iodo-2-(2-methoxyethoxy)benzoic acid is unique due to the presence of the 2-(2-methoxyethoxy) group, which imparts different chemical properties compared to other iodinated benzoic acids. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-iodo-2-(2-methoxyethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO4/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAWQYZMLXYSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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